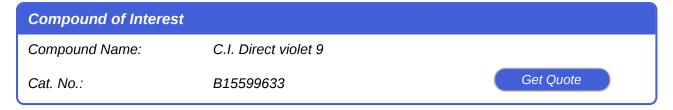


Unraveling the Toxicological Profile of C.I. Direct Violet 9: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Direct Violet 9 (CAS No. 6227-14-1), a disazo dye, is utilized in various industrial applications, including textile and paper dyeing. This technical guide provides a comprehensive overview of the currently available toxicological data for **C.I. Direct Violet 9**. Due to a notable scarcity of specific quantitative data in publicly accessible literature, this document supplements known information with general toxicological principles applicable to azo dyes. The guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge for risk assessment and to highlight critical areas where further investigation is imperative.

Chemical and Physical Properties



Property	Value	Reference
CI Name	Direct Violet 9	
CI Number	27885	
CAS Number	6227-14-1	
Molecular Formula	C30H23N5Na2O8S2	
Molecular Weight	691.64 g/mol	
Appearance	Violet powder	[1]
Solubility	Soluble in water	

Toxicological Data

Comprehensive quantitative toxicological data for **C.I. Direct Violet 9** is largely unavailable in the public domain. The information presented below is primarily derived from Material Safety Data Sheets (MSDS) and general knowledge of the toxicology of azo dyes.

Acute Toxicity

No specific LD50 (median lethal dose) values for oral, dermal, or inhalation routes of exposure for **C.I. Direct Violet 9** have been identified in the reviewed literature. However, MSDS information consistently indicates that the substance is harmful if swallowed.[1] Ingestion may lead to gastrointestinal irritation.[1] It is also reported to cause irritation to the eyes, skin, and respiratory tract upon contact.[1]

Genotoxicity and Mutagenicity

MSDS for **C.I. Direct Violet 9** state that "mutagenicity data reported".[1] However, the specific results of these studies, including the assays performed (e.g., Ames test, chromosomal aberration test) and the outcomes, are not detailed in the available documentation.

Azo dyes as a class are known for their potential to be metabolized, particularly by reductive cleavage of the azo bond (-N=N-), into aromatic amines.[2] Some of these aromatic amines are known or suspected carcinogens and mutagens. The potential for **C.I. Direct Violet 9** to be metabolized into such compounds is a significant toxicological concern.



Carcinogenicity

There are no specific studies on the carcinogenicity of **C.I. Direct Violet 9** available in the public literature. The International Agency for Research on Cancer (IARC), National Toxicology Program (NTP), and other regulatory agencies have not classified **C.I. Direct Violet 9** for its carcinogenic potential.[1] However, the potential for azo dyes to release carcinogenic aromatic amines warrants a cautious approach.[2]

Ecotoxicological Data

Specific data on the ecotoxicity of **C.I. Direct Violet 9**, such as its effects on aquatic organisms (e.g., fish, daphnia, algae), is not readily available. The environmental fate and persistence of this dye are also not well-documented.

Experimental Protocols (General)

Due to the lack of specific published studies for **C.I. Direct Violet 9**, this section outlines generalized experimental protocols relevant to the toxicological assessment of an azo dye.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is a common first-line screening test for mutagenicity.

- Principle: The test utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
- Methodology:
 - The test substance (C.I. Direct Violet 9) is incubated with the bacterial strains in the
 presence and absence of a metabolic activation system (S9 mix), typically derived from rat
 liver homogenate.
 - The mixture is plated on a minimal agar medium lacking histidine.
 - After incubation, the number of revertant colonies is counted.



 A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test

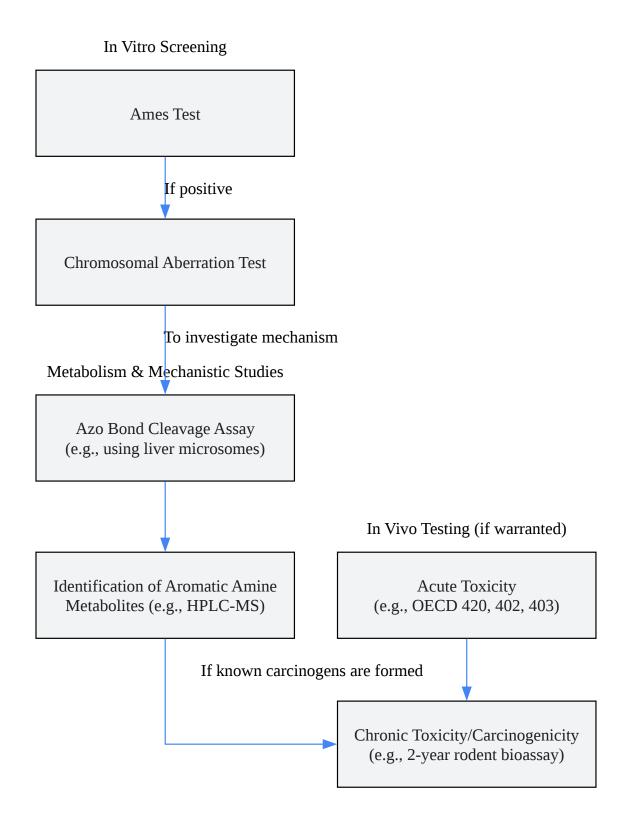
- Principle: This test assesses the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
- · Methodology:
 - Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells) are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix).
 - Cells are harvested at a suitable time after treatment and treated with a metaphasearresting agent (e.g., colcemid).
 - Chromosomes are prepared and stained.
 - Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges).
 - A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates clastogenic potential.

Visualizations

General Experimental Workflow for Azo Dye Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the potential toxicity of an azo dye.





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Caption: Generalized workflow for toxicological assessment of an azo dye.



Postulated Signaling Pathway for Azo Dye-Induced Genotoxicity

This diagram depicts a generalized pathway by which an azo dye could lead to genotoxicity following metabolic activation.



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Caption: Postulated pathway of azo dye-induced genotoxicity.

Conclusion and Recommendations

The available toxicological data for **C.I. Direct Violet 9** is insufficient for a comprehensive risk assessment. While qualitative information from MSDS indicates potential for acute toxicity and mutagenicity, the lack of quantitative data and detailed study reports is a significant data gap.

Based on the general toxicological profile of azo dyes, the primary concern for **C.I. Direct Violet 9** is its potential to be metabolized to harmful aromatic amines. Therefore, the following recommendations are made for future research:

- Conduct standardized acute toxicity studies (oral, dermal, inhalation) to determine LD50 values.
- Perform a battery of genotoxicity tests, including the Ames test and in vitro and in vivo mammalian cell-based assays, to clarify the reported mutagenic potential.
- Investigate the metabolic fate of C.I. Direct Violet 9, with a focus on identifying any aromatic amine metabolites.
- If mutagenic and/or carcinogenic metabolites are identified, long-term carcinogenicity bioassays should be considered.
- Ecotoxicological studies are needed to understand the environmental impact of this dye.



Until such data becomes available, **C.I. Direct Violet 9** should be handled with caution, and appropriate personal protective equipment should be used to minimize exposure, in line with the information provided in the Material Safety Data Sheets.

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References

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